

chemical suppliers of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

Cat. No.: B1320051

[Get Quote](#)

An In-depth Technical Guide to **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene** for Drug Discovery Professionals

Introduction

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a multi-functional benzene derivative of significant interest to researchers in pharmaceutical sciences and organic synthesis. Its strategically substituted aromatic ring, featuring fluorine, methoxy, methyl, and nitro groups, makes it an exceptionally versatile molecular building block.^[1] This guide provides a comprehensive overview of its chemical properties, suppliers, reactivity, and applications, with a focus on its utility in the development of active pharmaceutical ingredients (APIs).

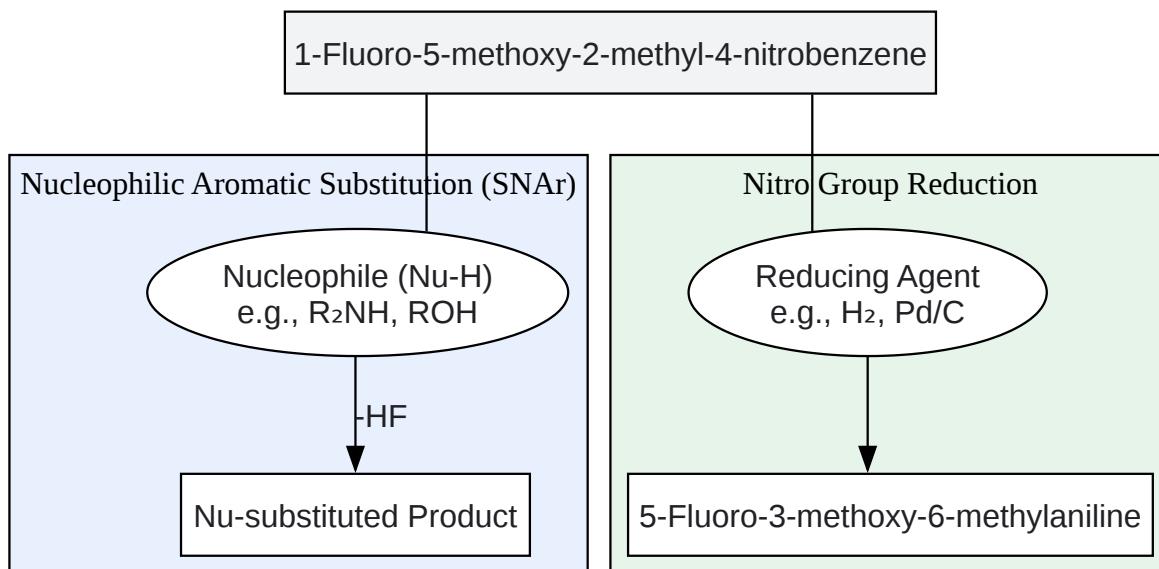
Chemical Properties and Data

The unique arrangement of electron-withdrawing groups (nitro and fluorine) and electron-donating groups (methoxy and methyl) on the benzene ring creates a distinct electronic environment.^[1] This configuration makes the compound highly amenable to regioselective reactions, a critical feature for efficient and precise molecular construction in medicinal chemistry.

Property	Value	Source(s)
CAS Number	314298-13-0	[1]
Molecular Formula	C ₈ H ₈ FNO ₃	[1]
Molecular Weight	185.15 g/mol	
Appearance	Yellow solid	[1]
Purity	≥97% (HPLC)	[1]

Commercial Availability

This chemical intermediate is available from several specialized chemical suppliers, ensuring its accessibility for research and development purposes.


Supplier	Purity Specification	Available Information
Unibrom Corp	≥97% (HPLC)	Product details, Applications
BLDpharm	Not specified	NMR, HPLC, LC-MS, UPLC data available
ChemScene	≥98%	General properties, Storage information

Core Reactivity and Synthetic Applications

The utility of **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene** as a synthon is primarily derived from two key reactive sites on the molecule. These sites allow for precise and sequential chemical modifications, enabling the efficient exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries.[\[1\]](#)

- Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group in the para position, serves as an excellent leaving group. This facilitates SNAr reactions, allowing for the straightforward introduction of various nucleophiles such as amines, alkoxides, and thiols.[\[1\]](#)

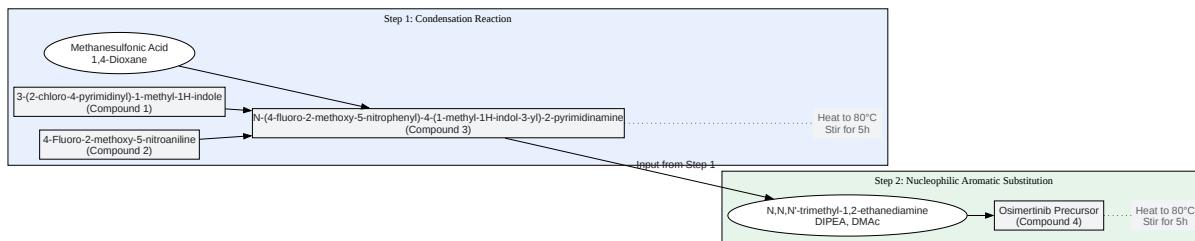
- Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation is a cornerstone of medicinal chemistry, as the resulting amino group provides a handle for a vast array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.

[Click to download full resolution via product page](#)

Core reactivity pathways of the title compound.

Experimental Protocols

While specific protocols for **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene** are proprietary, the following sections detail established methodologies for analogous transformations, providing a strong foundation for laboratory synthesis.


Protocol 1: Electrophilic Nitration (Analogous Synthesis)

This protocol is adapted from the synthesis of a structurally similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, and represents a plausible route for the nitration of a suitable precursor.^[2]

- Reaction Setup: To a 100 mL three-necked flask, add the starting material (e.g., 1-fluoro-5-methoxy-2-methylbenzene) (26.5 mmol, 1.0 equiv) and 50 mL of 98% concentrated sulfuric acid.
- Cooling: Cool the solution to 0-5 °C using an ice bath.
- Nitration: Under a nitrogen atmosphere, add potassium nitrate (34.6 mmol, 1.3 equiv) portion-wise, ensuring the temperature remains below 5 °C.
- Reaction: Allow the mixture to warm to 25 °C and stir for 2 hours.
- Workup: Pour the reaction solution into a large volume of ice water. Extract the aqueous mixture with ethyl acetate.
- Purification: Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography using petroleum ether as the eluent.[\[2\]](#)

Protocol 2: Use in Multi-step Synthesis (Osimertinib Intermediate)

This workflow demonstrates how a related compound, 4-fluoro-2-methoxy-5-nitroaniline, is utilized in the synthesis of a key intermediate for the anti-cancer drug Osimertinib.[\[3\]](#) The initial reduction of the corresponding nitrobenzene to the aniline is a critical first step.

[Click to download full resolution via product page](#)

Workflow for synthesis of an Osimertinib precursor.

Safety Information

A specific Material Safety Data Sheet (MSDS) for **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene** was not publicly available. However, based on the MSDS for structurally related nitroaromatic compounds like 1-fluoro-4-nitrobenzene, the following hazards should be anticipated.^{[4][5]} Users must consult the specific SDS from their supplier before handling.

Hazard Category	Information
GHS Pictograms	GHS06 (Toxic), GHS08 (Health Hazard)
Signal Word	Danger
Hazard Statements	H302+H312: Harmful if swallowed or in contact with skin.[4]H331: Toxic if inhaled.[4]H373: May cause damage to organs through prolonged or repeated exposure.[4]
Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]P280: Wear protective gloves/protective clothing. [4]P304+P340+P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. [4]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

First Aid Measures:

- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
- Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
- Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. 1-bromo-5-fluoro-2-methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [chemical suppliers of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1320051#chemical-suppliers-of-1-fluoro-5-methoxy-2-methyl-4-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

